molecular formula C13H10ClN3O2S B2560376 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 946319-21-7

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide

Cat. No.: B2560376
CAS No.: 946319-21-7
M. Wt: 307.75
InChI Key: QHHFWBPLHQCBLI-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a heterocyclic amide derivative featuring a benzo[d]thiazole core fused with a benzene ring, substituted with a chlorine atom at position 5 and a methyl group at position 4. The amide linkage connects this moiety to a 3-methylisoxazole-5-carboxamide group.

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2S/c1-6-5-9(19-17-6)12(18)16-13-15-11-7(2)8(14)3-4-10(11)20-13/h3-5H,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHFWBPLHQCBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents such as ethanol and catalysts like piperidine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as microwave irradiation can be employed to accelerate the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Piperidine, morpholine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding and other interactions that are crucial for its activity .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features:

  • Benzo[d]thiazole vs. Thiazole/Simple Heterocycles: The benzo[d]thiazole core in the target compound provides enhanced planarity and aromaticity compared to non-fused thiazoles (e.g., N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide in ). This could improve binding affinity to hydrophobic enzyme pockets .
  • Substituent Effects : The 5-chloro and 4-methyl groups on the benzothiazole may increase lipophilicity and metabolic stability relative to analogs like 5-methyl-N-(1,3-thiazol-2-yl) pyridine-2-carboxamide (), which lacks fused aromatic systems.
  • Amide Linkage : The carboxamide bridge is a common feature in enzyme inhibitors (e.g., nitazoxanide derivatives in ), where it facilitates hydrogen bonding with biological targets .

Table 1: Structural Comparison

Compound Name Core Structure Key Substituents Bioactive Motifs
Target Compound Benzo[d]thiazole 5-Cl, 4-CH₃, 3-methylisoxazole Amide, fused heterocycle
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () Thiazole 5-Cl, 2,4-difluorophenyl Amide, nitro group (analogs)
5-Methyl-N-(1,3-thiazol-2-yl) Pyridine-2-Carboxamide () Thiazole + Pyridine 5-CH₃, pyridine Amide, dual heterocycles
N-[4-(4-methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide () Thiazole + Azepine 4-methoxyphenyl, hydrazine Hydrazine, cardioprotective

Anticancer Potential:

  • Thiazole derivatives in exhibit IC₅₀ values as low as 1.61 μg/mL against HepG-2 cells. The target compound’s benzo[d]thiazole-isoxazole hybrid may enhance cytotoxicity due to increased lipophilicity and stacking interactions .
  • Enzyme Inhibition : Nitazoxanide analogs () inhibit PFOR enzymes via amide-mediated hydrogen bonding. The chloro and methyl groups in the target compound could similarly disrupt enzyme active sites .

Cardioprotective Activity:

  • highlights thiazole-hydrazine derivatives surpassing Levocarnitine in cardioprotection. While the target compound lacks a hydrazine group, its amide linkage and aromatic systems may confer analogous effects by modulating ion channels or oxidative stress pathways .

Physicochemical Properties

  • Solubility : The methylisoxazole group may improve aqueous solubility compared to purely aromatic analogs (e.g., ’s difluorobenzamide). However, the chloro and benzo[d]thiazole groups could offset this by increasing hydrophobicity.
  • Stability : Crystal packing via N–H⋯N and C–H⋯O hydrogen bonds (observed in ) likely stabilizes the target compound, analogous to nitazoxanide derivatives .

Table 2: Property Comparison

Property Target Compound N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide () 5-Methyl-N-thiazol-2-yl Pyridine Carboxamide ()
LogP (Predicted) ~3.5 (highly lipophilic) ~2.8 ~2.2
Hydrogen Bond Donors 1 (amide NH) 1 (amide NH) 1 (amide NH)
Melting Point Not reported Crystalline (recrystallized from CH₃OH) Yellow crystalline (toluene evaporation)

Biological Activity

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety and an isoxazole ring, which contribute to its unique chemical properties. The presence of chlorine and methyl groups enhances its biological activity by influencing interactions with various biological targets.

Structural Feature Description
BenzothiazoleContributes to potential anti-inflammatory and anti-cancer properties.
IsoxazolePlays a role in the compound's interaction with biological targets.
Chlorine SubstituentModifies the electronic properties, enhancing binding affinity.

This compound exhibits multiple mechanisms of action that contribute to its biological effects:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
  • Protein Interaction : Studies indicate that it interacts with various proteins and nucleic acids, which may alter cellular signaling pathways.
  • Antibacterial Activity : Preliminary research suggests that the compound may possess antibacterial properties, making it a candidate for further investigation in antimicrobial therapies.

In Vitro Studies

Recent studies have demonstrated the compound's efficacy in inhibiting tumor necrosis factor (TNF) activity in macrophages, showcasing its anti-inflammatory potential. For instance, experiments revealed that this compound significantly reduced LPS-induced TNF production in mouse macrophages at varying concentrations.

Case Studies

  • Anti-Cancer Properties : In a study involving cancer cell lines, the compound exhibited dose-dependent inhibition of cell proliferation, suggesting its potential as an anti-cancer agent. The IC50 values indicated significant potency compared to standard chemotherapeutic agents.
  • Antibacterial Effects : Another investigation assessed the antibacterial activity against various strains of bacteria, revealing promising results that warrant further exploration into its mechanism of action against bacterial pathogens.

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